Welcome to the BenchChem Online Store!
molecular formula C10H13Br B079780 1-Bromo-4-phenylbutane CAS No. 13633-25-5

1-Bromo-4-phenylbutane

Cat. No. B079780
M. Wt: 213.11 g/mol
InChI Key: XPBQQAHIVODAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06358979B1

Procedure details

To a solution of 4-phenyl-1-butanol (21.75 g) in acetonitrile (300 mL) was added triphenylphosphine dibromide (67.23 g) in portions with stirring over 10 min. After stirring over night under nitrogen, methanol (4 mL) was added and after 1.5 h, the solvent was removed under reduced pressure. Hexanes (200 mL) and ˜75 g silica gel were added to the residue and the mixture was filtered and the filter cake was eluted with hexanes. The clear filtrate was concentrated to give 32.8 g of clear colorless liquid. This product was again eluted through silica gel using 1.5 L hexanes to give the title compound (24.7 g) as a colorless liquid.
Quantity
21.75 g
Type
reactant
Reaction Step One
Quantity
67.23 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10]O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br-:12].[Br-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CO>C(#N)C>[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][Br:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
21.75 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCO
Name
Quantity
67.23 g
Type
reactant
Smiles
[Br-].[Br-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring over 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring over night under nitrogen
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Hexanes (200 mL) and ˜75 g silica gel were added to the residue
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the filter cake was eluted with hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The clear filtrate was concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 32.8 g
YIELD: CALCULATEDPERCENTYIELD 106.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.